molecular formula C14H12F3N3O2 B6262702 N-(1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)cyclopropyl)acetamide CAS No. 2098334-79-1

N-(1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)cyclopropyl)acetamide

Cat. No.: B6262702
CAS No.: 2098334-79-1
M. Wt: 311.26 g/mol
InChI Key: NPZBHEFIOWGOAW-UHFFFAOYSA-N
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Description

N-(1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)cyclopropyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a phenyl ring and a cyclopropyl group, culminating in an acetamide moiety. This intricate structure imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)cyclopropyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Cyclopropylation: The phenyl ring is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a strong base like sodium hydride (NaH).

    Acetylation: Finally, the compound is acetylated using acetic anhydride (Ac2O) to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)cyclopropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)cyclopropyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)cyclopropyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxadiazole ring are known to enhance the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This can lead to modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)cyclopropyl)acetamide: can be compared with other compounds containing the trifluoromethyl-oxadiazole motif, such as:

Uniqueness

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

2098334-79-1

Molecular Formula

C14H12F3N3O2

Molecular Weight

311.26 g/mol

IUPAC Name

N-[1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]cyclopropyl]acetamide

InChI

InChI=1S/C14H12F3N3O2/c1-8(21)19-13(6-7-13)10-4-2-9(3-5-10)11-18-12(22-20-11)14(15,16)17/h2-5H,6-7H2,1H3,(H,19,21)

InChI Key

NPZBHEFIOWGOAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F

Purity

95

Origin of Product

United States

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